

1-Amino-2,6-dimethylpiperidine IUPAC name and synonyms.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Amino-2,6-dimethylpiperidine

Cat. No.: B1295051

[Get Quote](#)

An In-depth Technical Guide: 1-Amino-2,6-dimethylpiperidine

Executive Summary: This document provides a comprehensive technical overview of **1-Amino-2,6-dimethylpiperidine**, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique structure, combining a sterically hindered secondary amine-derived hydrazine with a piperidine scaffold, makes it a valuable building block for a range of complex molecules. This guide details its chemical identity, physicochemical properties, validated synthesis protocols, and key applications, with a particular focus on its role in drug development. The content is structured to provide both foundational knowledge and practical, field-proven insights for scientists and development professionals.

Chemical Identity and Nomenclature IUPAC Naming and CAS Registration

The formal IUPAC name for this compound is 2,6-dimethylpiperidin-1-amine.^{[1][2]} It is registered under the Chemical Abstracts Service (CAS) number 39135-39-2.^{[1][2][3]}

Common Synonyms

In literature and commercial listings, it is frequently referred to by several synonyms, including:

- 1-Amino-2,6-dimethylpiperidine^[1]

- 2,6-Dimethyl-1-piperidylamine[1][3]
- 1-Piperidinamine, 2,6-dimethyl-[1][3]
- Piperidine, 1-amino-2,6-dimethyl-[1][3]
- 2,6-Dimethylpiperidin-1-ylamine[1]

Molecular Structure and Stereoisomerism

The molecular formula is C₇H₁₆N₂.^{[1][2][3]} The structure consists of a piperidine ring substituted with two methyl groups at the 2 and 6 positions and an amino group attached to the ring nitrogen.

A critical feature of this molecule is its stereochemistry, inherited from its precursor, 2,6-dimethylpiperidine. This precursor exists as two primary stereoisomers: a chiral enantiomeric pair ((2R,6R) and (2S,6S)-isomers, known as the trans isomers) and an achiral meso compound ((2R,6S)-isomer, known as the cis isomer).^[4] Consequently, **1-Amino-2,6-dimethylpiperidine** also exists in these forms. The spatial arrangement of the methyl groups (either cis or trans) significantly influences the molecule's conformational preference and its steric profile, which is a crucial determinant of its reactivity and biological activity in drug design.

Caption: Molecular structure of **1-Amino-2,6-dimethylpiperidine**.

Physicochemical Properties

The compound is typically a colorless to light yellow liquid.^[1] Its physical and chemical properties are essential for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂	[1] [2] [3]
Molar Mass	128.22 g/mol	[1] [2]
Density	0.865 g/mL at 25 °C	[1]
Boiling Point	65-80 °C at 30 mmHg	[1]
Flash Point	42 °C (107.6 °F) - closed cup	
Refractive Index	n _{20/D} 1.465	[1]
Solubility	Soluble in water, alcohols, and ethers	[1]

Synthesis and Manufacturing

The synthesis of **1-Amino-2,6-dimethylpiperidine** is logically approached as a two-step process, starting from the readily available precursor 2,6-dimethylpyridine (2,6-lutidine). The causality is clear: the piperidine ring must first be formed before the exocyclic amino group can be installed on the ring nitrogen.

[Click to download full resolution via product page](#)

Caption: General two-step synthesis workflow.

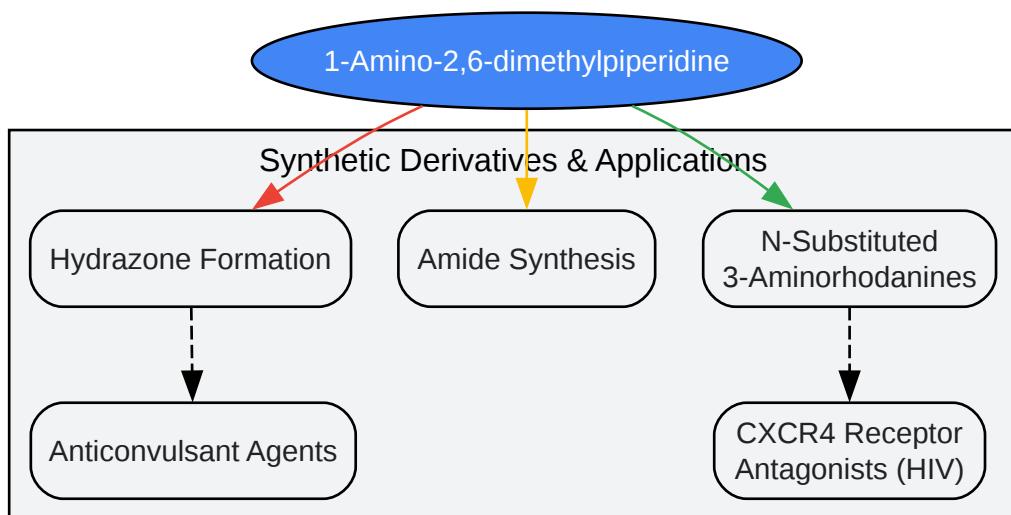
Protocol 1: Synthesis of 2,6-Dimethylpiperidine (Precursor)

The foundational step is the reduction of the aromatic pyridine ring of 2,6-lutidine to form the saturated piperidine ring.^[4] Catalytic hydrogenation is the industry-standard method due to its efficiency and atom economy.

- Principle: A heterogeneous catalyst, typically a noble metal on a carbon support, facilitates the addition of hydrogen across the double bonds of the pyridine ring under pressure. The choice of catalyst and conditions can influence the resulting stereoisomeric ratio (cis/trans).
- Reagents:
 - 2,6-Dimethylpyridine (2,6-Lutidine)
 - Ethanol (or similar solvent)
 - 5% Rhodium on Carbon (Rh/C) catalyst (or Platinum(IV) oxide)
 - Hydrogen gas (H₂)
- Equipment:
 - High-pressure hydrogenation reactor (e.g., Parr apparatus)
 - Inert gas source (Nitrogen or Argon)
 - Filtration apparatus (e.g., Celite pad)
 - Rotary evaporator
- Procedure:
 - The hydrogenation reactor is charged with 2,6-lutidine and ethanol.
 - The Rh/C catalyst is added carefully under an inert atmosphere. The catalyst is pyrophoric, and this precaution is necessary to prevent ignition.
 - The vessel is sealed and purged several times with nitrogen followed by hydrogen to ensure an oxygen-free environment.
 - The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated.

- The reaction is monitored by observing hydrogen uptake. The process is complete when uptake ceases.
- After cooling and venting, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.
- The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2,6-dimethylpiperidine.
- Self-Validation & Purification: The product is a mixture of cis and trans isomers. The purity can be assessed by Gas Chromatography (GC) and the structure confirmed by NMR. Distillation under reduced pressure is typically sufficient for purification.

Protocol 2: N-Amination of 2,6-Dimethylpiperidine


With the piperidine core established, the final step is the formation of the N-N bond. A robust method for this transformation is reaction with hydroxylamine-O-sulfonic acid (HOSA).

- Principle: The lone pair of the secondary amine nitrogen in 2,6-dimethylpiperidine acts as a nucleophile, attacking the electrophilic nitrogen of HOSA. A subsequent deprotonation yields the N-amino product. The reaction is typically performed in an aqueous or alcoholic medium, and pH control is important for optimizing yield and minimizing side reactions.
- Reagents:
 - 2,6-Dimethylpiperidine (from Protocol 1)
 - Hydroxylamine-O-sulfonic acid (HOSA)
 - Sodium hydroxide (for pH adjustment)
 - Diethyl ether (for extraction)
 - Anhydrous magnesium sulfate (for drying)
- Equipment:
 - Round-bottom flask with magnetic stirring

- Ice bath
- Separatory funnel
- Standard laboratory glassware
- Procedure:
 - 2,6-Dimethylpiperidine is dissolved in a suitable solvent (e.g., water/isopropanol mixture) in a flask and cooled in an ice bath.
 - A solution of HOSA in water is prepared and slowly added to the cooled amine solution. This exothermic reaction requires careful temperature control to prevent side reactions.
 - After the addition is complete, the reaction is allowed to stir and warm to room temperature.
 - The reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution. This step is crucial to deprotonate the product and facilitate its extraction.
 - The aqueous mixture is extracted several times with diethyl ether.
 - The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- Self-Validation & Purification: The crude product can be analyzed by TLC and NMR. Final purification is achieved by vacuum distillation, yielding **1-Amino-2,6-dimethylpiperidine** as a clear liquid.

Key Applications in Drug Discovery and Organic Synthesis

The piperidine moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.^{[5][6]} **1-Amino-2,6-dimethylpiperidine** serves as a versatile starting material for introducing this valuable core structure, along with a reactive hydrazine handle, into new chemical entities.

[Click to download full resolution via product page](#)

Caption: Key synthetic pathways and applications.

- **Synthesis of Hydrazones:** The primary amino group readily condenses with aldehydes and ketones to form hydrazones. This functionality is a cornerstone in the synthesis of various heterocyclic systems and has been specifically utilized in the development of anticonvulsant agents.
- **HIV Entry Inhibitors:** The compound has been employed as a reactant in the synthesis of inhibitors targeting the CXCR4 receptor, which is a critical co-receptor for HIV entry into host cells.
- **Amide Synthesis:** It serves as a nucleophilic amine for the synthesis of amides, providing a sterically hindered scaffold that can influence the conformation and properties of the final molecule.^[2]
- **General Intermediate:** Beyond specific drug targets, it is a valuable intermediate for creating libraries of novel compounds for screening, used in the synthesis of dyes and pesticides.^[1]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of **1-Amino-2,6-dimethylpiperidine** relies on standard analytical techniques.

- NMR Spectroscopy:
 - ^1H NMR: Will show characteristic signals for the two methyl groups, the protons on the piperidine ring, and the broad, exchangeable protons of the $-\text{NH}_2$ group. The complexity of the ring proton signals can provide insight into the cis/trans isomeric ratio.
 - ^{13}C NMR: Will display distinct signals for the methyl carbons and the three unique carbons of the piperidine ring.
- Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretching of the primary amine (typically two bands in the $3300\text{-}3400\text{ cm}^{-1}$ region) and C-H stretching bands below 3000 cm^{-1} .^[7]
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and shows a characteristic fragmentation pattern that can be used for identification.^[8]

Safety, Handling, and Storage

1-Amino-2,6-dimethylpiperidine is a hazardous chemical that requires careful handling.^[1]

Hazard Class	GHS Pictogram	Hazard Statement
Flammable Liquid	GHS02 (Flame)	H226: Flammable liquid and vapor
Acute Toxicity	GHS07 (Exclamation Mark)	H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin/Eye Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation; H319: Causes serious eye irritation
STOT SE 3	GHS07 (Exclamation Mark)	H335: May cause respiratory irritation

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a

lab coat.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.^[9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.^[9]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Amino-2,6-dimethylpiperidine is a strategically important chemical intermediate. Its synthesis is well-established, and its stereochemical complexity offers opportunities for nuanced molecular design. For researchers in drug discovery, it represents a versatile platform for accessing novel compounds with the biologically significant piperidine scaffold. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective use in the laboratory and in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 1-Amino-2,6-dimethylpiperidine [webbook.nist.gov]
- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. 1-Amino-2,6-dimethylpiperidine [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [1-Amino-2,6-dimethylpiperidine IUPAC name and synonyms.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295051#1-amino-2-6-dimethylpiperidine-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b1295051#1-amino-2-6-dimethylpiperidine-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com